5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one
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Overview
Description
5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate thiosemicarbazides with acylating agents. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are often carried out at reflux temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale batch reactions with optimized conditions for yield and purity. Specific details for this compound would require further research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one may have applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential antimicrobial, antifungal, or anticancer activities.
Medicine: Investigated for therapeutic uses in treating diseases.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide
- 5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one may have unique properties due to the presence of the isobutyryl group, which can influence its reactivity, solubility, and biological activity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-amino-3-(2-methylpropanoyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C6H9N3O2S/c1-3(2)4(10)9-6(11)12-5(7)8-9/h3H,1-2H3,(H2,7,8) |
InChI Key |
IFSMDEIERMXLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(=O)SC(=N1)N |
Origin of Product |
United States |
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